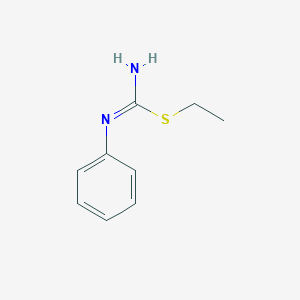

S-Ethyl-N-phenyl-isothiourea

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl N'-phenylcarbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-2-12-9(10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXNJIWNBHHMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=NC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00324314 | |

| Record name | S-ETHYL-N-PHENYL-ISOTHIOUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19801-34-4 | |

| Record name | S-ETHYL-N-PHENYL-ISOTHIOUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of S-Ethyl-N-phenyl-isothiourea

This guide provides a detailed examination of the molecular mechanism of action of S-Ethyl-N-phenyl-isothiourea, a compound of significant interest in pharmacological research. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the causality behind its biological effects, and provides validated experimental frameworks for its study.

Introduction: The Isothioureas as a Class of Bioactive Molecules

This compound belongs to the isothiourea class of organic compounds, which have emerged as a significant family of enzyme inhibitors.[1] The core focus of research into these molecules has been their potent interaction with Nitric Oxide Synthases (NOS), the family of enzymes responsible for the synthesis of nitric oxide (NO).[2] NO is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.[3] Consequently, inhibitors of NOS, such as this compound, are invaluable tools for dissecting the roles of NO in both health and disease and represent potential therapeutic leads for conditions characterized by dysregulated NO production, such as inflammation and circulatory shock.[4]

Primary Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase

The principal mechanism of action of this compound is the potent inhibition of Nitric Oxide Synthase (NOS) isoforms.[5] This compound and its analogues function as competitive inhibitors, directly vying with the enzyme's natural substrate, L-arginine, for binding at the active site.[4]

Molecular Interaction at the NOS Active Site

The inhibitory action is rooted in the structural similarity between the isothiourea moiety and the guanidino group of L-arginine. This mimicry allows this compound to occupy the substrate-binding pocket of the enzyme. The inhibition is reversible and can be overcome by increasing the concentration of L-arginine, a hallmark of competitive inhibition.[2][4] This interaction prevents the conversion of L-arginine to L-citrulline, the essential step in NO synthesis.

Below is a diagram illustrating the competitive inhibition of Nitric Oxide Synthase.

Caption: Competitive inhibition of NOS by this compound.

Isoform Selectivity

The NOS family comprises three main isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). This compound has been demonstrated to be a potent inhibitor of both the constitutive (nNOS, eNOS) and inducible (iNOS) isoforms of human nitric oxide synthase.[5]

While this compound itself shows broad activity, synthetic analogues have been developed to achieve greater isoform selectivity. For instance, the addition of a trifluoromethyl group to the phenyl ring, creating S-ethyl N-[4-(trifluoromethyl)phenyl]isothiourea, results in a compound with a 115-fold and 29-fold selectivity for the neuronal isoform over the inducible and endothelial isoforms, respectively.[3][5]

| Compound/Analogue | Target Isoform | Inhibitory Potency (Ki) | Selectivity Profile |

| This compound | Human nNOS, eNOS, iNOS | Potent inhibitor across isoforms[5] | Broad-spectrum NOS inhibitor |

| S-ethyl N-[4-(trifluoromethyl)phenyl]isothiourea (EPIT) | Human nNOS | 0.32 µM[3] | 115-fold selective for nNOS vs. iNOS |

| Human eNOS | 9.4 µM[3] | 29-fold selective for nNOS vs. eNOS | |

| Human iNOS | 37 µM[3] | ||

| S-Ethylisothiourea (S-EIU) | macNOS (iNOS) | Potent and specific inhibitor[6] | More specific for iNOS compared to L-NMA and L-NNA[6] |

Physiological Consequences of NOS Inhibition

By reducing the synthesis of nitric oxide, this compound and related compounds elicit significant physiological responses.

-

Cardiovascular Effects: Inhibition of eNOS in the vascular endothelium prevents the production of NO, a key vasodilator. This leads to vasoconstriction and an increase in mean arterial blood pressure. This pressor effect has been consistently observed in animal models following the administration of various S-alkylisothioureas.[4][7]

-

Anti-Inflammatory Potential: The inducible NOS (iNOS) isoform is often upregulated during inflammatory responses, producing large, cytotoxic amounts of NO. By inhibiting iNOS, isothioureas can suppress the overproduction of NO in inflammatory conditions like septic shock.[4][6]

-

Neuromodulatory Effects: As an inhibitor of nNOS, which is prevalent in the central and peripheral nervous systems, this compound can modulate neuronal signaling pathways where NO acts as a neurotransmitter.

Validated Experimental Protocol: In Vitro NOS Inhibition Assay

To quantify the inhibitory potency of compounds like this compound, the most common and robust method is the radiolabeled L-arginine to L-citrulline conversion assay. This protocol provides a direct measure of NOS enzymatic activity.

Principle of the Assay

NOS enzymes catalyze the oxidation of L-arginine to produce NO and L-citrulline. The assay utilizes radiolabeled [³H]L-arginine as a substrate. The amount of [³H]L-citrulline produced is quantified and serves as a direct index of enzyme activity. The inhibitor's potency is determined by measuring the reduction in [³H]L-citrulline formation in its presence.

Step-by-Step Methodology

-

Enzyme Source Preparation:

-

Prepare homogenates or purified/recombinant NOS isoforms (nNOS, eNOS, or iNOS) from appropriate tissues (e.g., rat cerebellum for nNOS, bovine aortic endothelial cells for eNOS) or expression systems.[4]

-

Ensure all co-factors necessary for enzyme activity are present in the reaction buffer.

-

-

Reaction Mixture Preparation (per sample):

-

Buffer: 50 mM HEPES, pH 7.4.

-

Cofactors: 1 mM NADPH, 10 µM FAD, 10 µM FMN, 10 µM Tetrahydrobiopterin (BH₄).

-

Calcium/Calmodulin (for nNOS/eNOS): 2 mM CaCl₂ and 30 U/mL Calmodulin.

-

Substrate: 10 µM L-arginine spiked with [³H]L-arginine (approx. 50,000 DPM).

-

Inhibitor: Varying concentrations of this compound (e.g., 0.01 µM to 100 µM) or vehicle control.

-

-

Enzymatic Reaction:

-

Pre-incubate the enzyme preparation with the inhibitor or vehicle in the reaction buffer with cofactors for 10 minutes at 37°C.

-

Initiate the reaction by adding the [³H]L-arginine substrate mixture.

-

Incubate for 15-30 minutes at 37°C. The incubation time should be within the linear range of the reaction.

-

-

Reaction Termination and Separation:

-

Stop the reaction by adding 1 mL of ice-cold stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).

-

Apply the entire reaction mixture to a 1 mL column of Dowex AG 50W-X8 resin (Na⁺ form). This cation-exchange resin binds the unreacted positively charged [³H]L-arginine.

-

The neutrally charged product, [³H]L-citrulline, does not bind to the resin and flows through.

-

-

Quantification:

-

Collect the column eluate into a scintillation vial.

-

Add 5 mL of scintillation cocktail to the vial.

-

Quantify the amount of [³H]L-citrulline using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

The workflow for this crucial assay is visualized below.

Caption: Experimental workflow for the [³H]L-arginine to [³H]L-citrulline conversion assay.

Conclusion

This compound exerts its biological effects primarily through the competitive inhibition of nitric oxide synthase isoforms. By mimicking the endogenous substrate L-arginine, it effectively blocks the catalytic activity of nNOS, eNOS, and iNOS, thereby reducing the production of nitric oxide. This mechanism translates into significant physiological outcomes, most notably vasoconstriction and modulation of inflammatory and neuronal processes. The well-defined mechanism and potent activity make this compound and its analogues powerful pharmacological tools for investigating the multifaceted roles of nitric oxide signaling in biological systems. Continued research into the structure-activity relationships within this class of inhibitors may yield next-generation molecules with enhanced isoform selectivity and improved therapeutic potential.

References

-

Southan, G. J., Szabó, C., & Thiemermann, C. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British journal of pharmacology, 114(3), 510–516. [Link]

-

PubChem. (n.d.). S-Ethylisothiourea. National Center for Biotechnology Information. Retrieved from [Link]

-

Shearer, B. G., Lee, S., Oplinger, J. A., Fr-Jørgensen, M., Szabo, C., & Salzman, A. L. (1997). Substituted N-phenylisothioureas: potent inhibitors of human nitric oxide synthase with neuronal isoform selectivity. Journal of medicinal chemistry, 40(13), 1901–1905. [Link]

-

Southan, G. J., Salzman, A. L., & Szabó, C. (1996). Potent inhibition of the inducible isoform of nitric oxide synthase by aminoethylisoselenourea and related compounds. British journal of pharmacology, 117(4), 615–617. [Link]

-

Wang, L. G., Liu, D., Ahmed, T., & Chung, F. L. (2007). Effects of phenylethyl isothiocyanate and its metabolite on cell-cycle arrest and apoptosis in LNCaP human prostate cancer cells. Carcinogenesis, 28(7), 1513–1520. [Link]

-

Abusarah, J., T-A-T, A., & Safe, S. (2014). Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents. Molecular and cellular biology, 34(12), 2244–2257. [Link]

-

Mukherjee, S., Siddiqi, M. A., & Kálai, T. (2016). Differential effects of phenethyl isothiocyanate and D,L-sulforaphane on Toll-like receptor 3 signaling. The Journal of Immunology, 196(10), 4306–4316. [Link]

-

Shankar, E., Kumar, D., & Gupta, S. (2020). Effects of phytochemicals on cellular signaling: reviewing their recent usage approaches. Critical reviews in food science and nutrition, 60(16), 2759–2781. [Link]

-

Lamy, E., Scholtes, C., Herz, C., & Mersch-Sundermann, V. (2011). Pharmacokinetics and pharmacodynamics of isothiocyanates. Drug metabolism reviews, 43(3), 387–407. [Link]

-

Moore, P. K., Wallace, P., Gaffen, Z., Hart, S. L., & Babbedge, R. C. (1993). Inhibition of nitric oxide synthase by isothioureas: cardiovascular and antinociceptive effects. British journal of pharmacology, 110(1), 219–224. [Link]

-

Seo, H. G., Fujiwara, N., Kaneto, H., Asahi, M., Fujii, J., & Taniguchi, N. (1996). Effect of a nitric oxide synthase inhibitor, S-ethylisothiourea, on cultured cells and cardiovascular functions of normal and lipopolysaccharide-treated rabbits. Journal of biochemistry, 119(3), 553–558. [Link]

Sources

- 1. S-Ethylisothiourea | C3H8N2S | CID 5139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Potent inhibition of the inducible isoform of nitric oxide synthase by aminoethylisoselenourea and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituted N-phenylisothioureas: potent inhibitors of human nitric oxide synthase with neuronal isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of a nitric oxide synthase inhibitor, S-ethylisothiourea, on cultured cells and cardiovascular functions of normal and lipopolysaccharide-treated rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of nitric oxide synthase by isothioureas: cardiovascular and antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea (EPIT): A Selective Neuronal Nitric Oxide Synthase Inhibitor for Preclinical Research

Section 1: The Strategic Imperative for Selective nNOS Inhibition

Nitric oxide (NO) is a pleiotropic gaseous signaling molecule integral to cardiovascular, immune, and nervous system regulation.[1] It is synthesized by a family of three distinct nitric oxide synthase (NOS) isoenzymes: endothelial (eNOS), inducible (iNOS), and neuronal (nNOS).[2] While all three isoforms catalyze the conversion of L-arginine to L-citrulline and NO, their expression patterns, regulatory mechanisms, and physiological roles are distinct.[2]

Neuronal NOS (nNOS), the predominant isoform in the nervous system, is crucial for synaptic transmission, plasticity, learning, and memory.[3][4] However, the dysregulation and over-activation of nNOS are critically implicated in the pathophysiology of numerous central nervous system disorders.[5] Excessive NO production by nNOS can lead to the formation of reactive nitrogen species like peroxynitrite, contributing to oxidative stress and neuronal cell death.[5][6] This mechanism has been linked to neurodegenerative conditions such as Alzheimer's and Parkinson's disease, as well as neuropathic pain and ischemic brain injury.[4][7]

This pathological involvement establishes a compelling rationale for the development of therapeutic strategies targeting nNOS. The challenge, however, lies in achieving isoform selectivity. Non-selective NOS inhibition can disrupt the vital homeostatic functions of eNOS (e.g., blood pressure regulation) and the critical immune-response role of iNOS.[2] Therefore, isoform-selective inhibitors are indispensable tools for both elucidating the specific contributions of nNOS to disease and for developing targeted therapeutics with minimal off-target effects.

Among the chemical classes explored, isothioureas have emerged as potent NOS inhibitors.[8] S-Ethyl-N-phenylisothiourea was identified as a powerful inhibitor of human NOS isoforms.[9] Further medicinal chemistry efforts led to the synthesis of S-ethyl N-[4-(trifluoromethyl)phenyl]isothiourea , a key analog that exhibits remarkable selectivity for the neuronal isoform, making it an invaluable pharmacological tool for preclinical research.[9][10] This guide provides a technical overview of this compound, its mechanism, and its application in experimental settings.

Section 2: Profile of the Inhibitor: S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea

This compound, also known by the synonyms EPIT and TFMPITU, was specifically designed to enhance selectivity for nNOS over other isoforms.[9][11]

Chemical and Physical Properties

A clear understanding of the inhibitor's properties is foundational to its effective use in experimental protocols.

| Property | Value | Source |

| IUPAC Name | ethyl N'-[4-(trifluoromethyl)phenyl]carbamimidothioate | [11] |

| Molecular Formula | C₁₀H₁₁F₃N₂S | [11] |

| Molecular Weight | 248.27 g/mol | [11] |

| CAS Number | 163490-40-2 | [11] |

| Form | Low-Melting Solid | [12] |

| Solubility (HCl Salt) | ≤34mg/ml in DMSO; ≤34mg/ml in Ethanol; ≤50mg/ml in H₂O | [10] |

Mechanism of Action

EPIT functions as a competitive inhibitor of nNOS.[9][10] It directly competes with the endogenous substrate, L-arginine, for binding at the enzyme's active site.[8][9] This mode of action is reversible and its inhibitory effect can be overcome by increasing the concentration of L-arginine.[8] Structural studies suggest that the S-alkyl group of isothiourea inhibitors fits into a small hydrophobic pocket within the NOS active site, contributing to its binding affinity.[13][14]

Caption: Competitive inhibition of nNOS by EPIT.

Selectivity and Potency

The defining characteristic of EPIT is its preferential inhibition of nNOS. The trifluoromethyl group on the phenyl ring is critical for this selectivity. The inhibitory constants (Ki) against purified human NOS isoforms clearly demonstrate this profile.[10]

| NOS Isoform | Ki (μM) | Selectivity vs. nNOS | Source |

| nNOS (neuronal) | 0.32 | - | [10] |

| eNOS (endothelial) | 9.4 | 29-fold | [9][10] |

| iNOS (inducible) | 37 | 115-fold | [9][10] |

This high degree of selectivity allows researchers to dissect the specific roles of nNOS in complex biological systems with greater confidence, minimizing confounding effects from the inhibition of eNOS or iNOS.

Section 3: Methodologies and Experimental Design

The successful application of EPIT requires careful consideration of its synthesis, in vitro characterization, and in vivo administration.

Conceptual Synthesis Workflow

While researchers typically procure EPIT from commercial vendors, understanding its synthesis provides insight into its structure. The synthesis of N-substituted isothioureas can be approached through several routes. A common strategy involves the reaction of a primary amine with an isothiocyanate.[15]

Caption: Conceptual workflow for the synthesis of EPIT.

In Vitro Characterization: Assessing NOS Inhibition

Principle: The most common method to quantify NOS activity is to measure the production of NO's stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻). The Griess assay is a colorimetric method that specifically detects nitrite. By using purified enzymes, one can determine the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50), a key measure of potency.

Self-Validating Protocol for Determining IC50 of EPIT:

-

Materials:

-

Purified recombinant human nNOS, eNOS, and iNOS enzymes.

-

EPIT (hydrochloride salt for aqueous solubility).

-

L-Arginine (substrate).

-

NADPH (cofactor).

-

Calmodulin (CaM), Calcium Chloride (CaCl₂) (for nNOS/eNOS activation).

-

Tetrahydrobiopterin (BH4) (essential cofactor).

-

Assay Buffer (e.g., HEPES, pH 7.4).

-

Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine).

-

Sodium Nitrite standard solution.

-

96-well microplate and plate reader (540 nm).

-

-

Step-by-Step Methodology:

-

Prepare Reagents: Prepare stock solutions of EPIT in the appropriate vehicle (e.g., water for the HCl salt). Create a serial dilution series to test a range of concentrations (e.g., 10 nM to 100 µM). Prepare a master mix of cofactors (NADPH, BH4, CaM, CaCl₂) in assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme (nNOS, eNOS, or iNOS), and the cofactor master mix to each well.

-

Inhibitor Addition: Add varying concentrations of EPIT to the experimental wells. Add vehicle to the "100% activity" control wells.

-

Causality Check: This step establishes the dose-response relationship. A vehicle-only control is critical to ensure the solvent does not affect enzyme activity.

-

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add L-Arginine to all wells to start the enzymatic reaction.

-

Trustworthiness Check: Include "no-enzyme" and "no-substrate" controls. The "no-enzyme" control will account for any background nitrite in the reagents, while the "no-substrate" control confirms the activity is dependent on L-arginine.

-

-

Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Terminate Reaction & Develop Color: Stop the reaction by adding the Griess Reagent. This reagent reacts with nitrite produced by the enzyme to form a magenta-colored azo dye. Allow color to develop for 15 minutes.

-

Quantification: Measure the absorbance at ~540 nm using a microplate reader. Prepare a standard curve using the Sodium Nitrite solution to convert absorbance values to nitrite concentrations.

-

Data Analysis: Calculate the percent inhibition for each EPIT concentration relative to the vehicle control. Plot percent inhibition versus log[EPIT] and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

In Vivo Application: Considerations for Preclinical Models

Translating in vitro findings to a living system requires careful planning.

-

Formulation and Administration: The hydrochloride salt of EPIT is water-soluble, making it suitable for intravenous (IV) or intraperitoneal (IP) injection.[10] The choice of vehicle (e.g., saline) and administration route is critical for achieving desired bioavailability and tissue exposure.

-

Pharmacokinetics and Blood-Brain Barrier (BBB) Penetration: A key advantage of EPIT is its ability to cross the BBB. Following a 25 mg/kg IV dose in mice, brain concentrations were observed to be equal to plasma concentrations, indicating excellent CNS penetration.[10] This property is essential for investigating nNOS in neurological disorders.

-

Experimental Workflow Example (Parkinson's Disease Model):

-

Rationale: nNOS inhibitors have been shown to block dopamine depletion and motor deficits in the MPTP-induced mouse model of Parkinson's disease.[7]

-

Caption: In vivo workflow for testing EPIT in an MPTP mouse model.

Section 4: Conclusion and Future Directions

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea (EPIT) stands out as a potent and highly selective inhibitor of neuronal nitric oxide synthase. Its well-defined competitive mechanism, robust selectivity profile over eNOS and iNOS, and proven ability to penetrate the blood-brain barrier make it an exceptional pharmacological tool. For researchers in neuroscience and drug development, EPIT provides a reliable means to investigate the specific contributions of nNOS to the pathophysiology of a wide range of neurological disorders. The rigorous application of this inhibitor in well-designed in vitro and in vivo experiments, as outlined in this guide, will continue to advance our understanding of nNOS-mediated signaling and pave the way for novel therapeutic interventions.

Section 5: References

-

Shearer BG, Lee S, Oplinger JA, et al. (1997). Substituted N-phenylisothioureas: potent inhibitors of human nitric oxide synthase with neuronal isoform selectivity. Journal of Medicinal Chemistry, 40(12):1901-5. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3311, S-Ethyl N-(4-(trifluoromethyl)phenyl)isothiourea. [Link]

-

Szabó C, Southan GJ, Thiemermann C (1994). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British Journal of Pharmacology, 113(3):757-63. [Link]

-

Shearer BG, Lee S, Oplinger JA, et al. (1997). Substituted N-phenylisothioureas: potent inhibitors of human nitric oxide synthase with neuronal isoform selectivity. PubMed, 40(12):1901-5. [Link]

-

Förstermann U, Sessa WC (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7):829-37, 837a-837d. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 825369, Thiourea, N-ethyl-N-phenyl-. [Link]

-

Luo Y, Zhu H, Wang S, et al. (2023). nNOS and Neurological, Neuropsychiatric Disorders: A 20-Year Story. Current Neuropharmacology, 21(11):2348-2358. [Link]

-

Garvey EP, Oplinger JA, Furfine ES, et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. Journal of Biological Chemistry, 269(43):26669-76. [Link]

-

Cuzzocrea S, et al. (1997). Effects of S-ethylisothiourea, a potent inhibitor of nitric oxide synthase, alone or in combination with a nitric oxide donor in splanchnic artery occlusion shock. British Journal of Pharmacology. [Link]

-

Scarpina F, et al. (2023). Neuronal Nitric Oxide Synthase and Post-Translational Modifications in the Development of Central Nervous System Diseases: Implications and Regulation. International Journal of Molecular Sciences. [Link]

-

Moore, F. J., & Dains, F. B. (1931). α-PHENYLTHIOUREA. Organic Syntheses, 11, 82. [Link]

-

Garvey EP, Oplinger JA, Furfine ES, et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. ResearchGate. [Link]

-

Al-Ostoot, F.H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

Zhou L, Zhu DY (2009). Neuronal nitric oxide synthase: structure, subcellular localization, regulation, and clinical implications. Nitric Oxide, 20(4):223-30. [Link]

-

Wikipedia (n.d.). Nitric oxide synthase. [Link]

-

CHEMISTRY & BIOLOGY INTERFACE (2020). Synthesis of Isothiocyanates: A Review. [Link]

-

Delker, K. K., & Li, H. (2012). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Future medicinal chemistry, 4(1), 77–99. [Link]

-

Hsieh, H. L., & Wang, H. H. (2022). Functional Roles of Neuronal Nitric Oxide Synthase in Neurodegenerative Diseases and Mood Disorders. International journal of molecular sciences, 23(19), 11956. [Link]

-

Mangas, A., et al. (2022). Implications of glial nitric oxide in neurodegenerative diseases. Frontiers in Aging Neuroscience. [Link]

Sources

- 1. Neuronal nitric oxide synthase: structure, subcellular localization, regulation, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 4. Functional Roles of Neuronal Nitric Oxide Synthase in Neurodegenerative Diseases and Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Implications of glial nitric oxide in neurodegenerative diseases [frontiersin.org]

- 7. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substituted N-phenylisothioureas: potent inhibitors of human nitric oxide synthase with neuronal isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. S-Ethyl N-(4-(trifluoromethyl)phenyl)isothiourea | C10H11F3N2S | CID 3311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. S-ETHYL N-PHENYLISOTHIOUREA CAS#: 19801-34-4 [m.chemicalbook.com]

- 13. Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to S-Ethyl-N-phenyl-isothiourea: Structure, Properties, and Synthesis

This guide provides a comprehensive overview of S-Ethyl-N-phenyl-isothiourea, a molecule of interest in synthetic and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, a validated synthesis protocol, and the landscape of its potential biological activities based on the broader class of phenylthiourea derivatives. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound.

Chemical Identity and Structure

This compound is an isothiourea derivative characterized by an ethyl group attached to the sulfur atom and a phenyl group on one of the nitrogen atoms. The isothiourea core is the thiol tautomer of thiourea. This structural arrangement confers specific chemical reactivity and potential biological interactions.

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₉H₁₂N₂S | --- |

| Molecular Weight | 180.27 g/mol | [1] |

| Appearance | White to off-white solid | Analogy to N-phenylthiourea[2] |

| Melting Point | Not available | --- |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF. Limited solubility in water. | General solubility of similar organic compounds. N-phenylthiourea is soluble in ethanol.[2] |

| LogP | ~2.5 | Calculated based on structure |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristic Signals |

| ¹H NMR | * Phenyl protons: Multiplet in the range of δ 7.0-7.5 ppm.[3] * N-H protons: Broad singlets, potentially in the range of δ 7.5-9.5 ppm, depending on the solvent and concentration.[3] * S-CH₂ protons: Quartet around δ 2.8-3.2 ppm.[4] * CH₃ protons: Triplet around δ 1.2-1.5 ppm.[4] |

| ¹³C NMR | * Phenyl carbons: Signals in the aromatic region (δ 120-140 ppm).[4] * C=N carbon: Signal around δ 160-170 ppm. * S-CH₂ carbon: Signal around δ 25-35 ppm.[4] * CH₃ carbon: Signal around δ 10-15 ppm.[4] |

| FT-IR (cm⁻¹) | * N-H stretch: 3200-3400 (may be broad).[5][6] * C-H stretch (aromatic): 3000-3100.[7] * C-H stretch (aliphatic): 2850-3000.[7] * C=N stretch: 1600-1650.[8] * C-N stretch: 1250-1350.[5][6] * C-S stretch: 600-800.[8] |

| Mass Spec. | * Molecular Ion (M⁺): m/z = 180.[1] * Major Fragments: Fragmentation may involve the loss of the ethyl group (M-29), the thiocyanate radical (M-58), or cleavage of the phenyl group (M-77). |

Synthesis of this compound

The most direct and widely adopted method for the synthesis of S-alkyl-N-aryl-isothioureas is the S-alkylation of the corresponding N-arylthiourea. This reaction is typically carried out in the presence of a base.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

This protocol is a representative procedure based on established methods for S-alkylation of thioureas.[9]

Materials:

-

N-Phenylthiourea

-

Ethyl iodide (or ethyl bromide)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of N-phenylthiourea (1 equivalent) in anhydrous DMF or acetone in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1 equivalents of NaH or 2 equivalents of K₂CO₃) portion-wise at 0 °C.

-

Activation: Stir the mixture at room temperature for 30 minutes. The formation of the sodium or potassium salt of the thiourea will be observed.

-

Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.1 equivalents) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by the spectroscopic methods outlined in Table 2 (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) and by melting point analysis.

Potential Biological and Pharmacological Activities

While specific biological data for this compound is limited in the literature, the broader class of thiourea and isothiourea derivatives is known for a wide spectrum of pharmacological activities.[10] This suggests that this compound could be a valuable scaffold for further investigation in drug discovery.

Known activities of related compounds include:

-

Antimicrobial and Antifungal Activity: Many thiourea derivatives have demonstrated significant activity against various strains of bacteria and fungi.[11] The presence of the lipophilic phenyl and ethyl groups in this compound may enhance its ability to penetrate microbial cell membranes.

-

Antioxidant Properties: N-phenylthiourea has been studied for its antioxidant activity, and it is plausible that S-ethylation could modulate this property.[12]

-

Anticancer Activity: Certain diarylthiourea derivatives have shown cytotoxic effects against cancer cell lines, inducing apoptosis through mechanisms such as cell cycle arrest.[13]

-

Enzyme Inhibition: The thiourea moiety can act as a hydrogen bond donor and acceptor, as well as a metal chelator, making it a candidate for enzyme inhibition. For instance, N-phenylthiourea is a known inhibitor of tyrosinase.[2]

-

Agricultural Applications: Thiourea derivatives have also found applications in agriculture as insecticides, herbicides, and fungicides.[14]

The introduction of the S-ethyl group modifies the electronic and steric properties of the N-phenylthiourea scaffold, which could lead to altered potency, selectivity, and pharmacokinetic profiles. Further research is warranted to elucidate the specific biological targets and therapeutic potential of this compound.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests potential for a range of biological activities. This guide provides a foundational understanding of its properties and a practical protocol for its synthesis, serving as a valuable resource for researchers interested in exploring its utility in medicinal chemistry and other scientific disciplines. The derivatization of the versatile thiourea scaffold, as exemplified by this compound, continues to be a promising avenue for the discovery of novel bioactive molecules.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 676454, Phenylthiourea. Retrieved from [Link].

-

Ilies, M. A., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 26(16), 4946. Available from: [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of the thiourea derivatives. [Figure]. Retrieved from [Link]

-

Nguyen, T. T., et al. (2019). An experimental and computational study of antioxidant activity of N-phenylthiourea and N-phenylselenourea analogues. Journal of the Serbian Chemical Society, 84(10), 1085-1098. Available from: [Link]

-

Panicker, C. Y., Varghese, H. T., & Thomas, P. K. V. (2010). FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. European Journal of Chemistry, 1(4), 305-311. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3311, S-Ethyl N-(4-(trifluoromethyl)phenyl)isothiourea. Retrieved from [Link].

-

Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 523-559. Available from: [Link]

-

Abdel-Wahab, B. F., et al. (2012). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones and 1,2,4,5,6,7-hexahydro-1,4-benzothiazin-3(4H)-ones. Magnetic Resonance in Chemistry, 50(10), 695-699. Available from: [Link]

-

Panicker, C. Y., Varghese, H. T., George, A., & Thomas, P. K. V. (2010). FT-IR, FT-Raman and Ab-Initio Studies of 1,3-Diphenyl Thiourea. European Journal of Chemistry, 1(4), 305-311. Available from: [Link]

-

PrepChem. (n.d.). Synthesis of N-ethyl-N'-[2-(2-pyrazinylmethylamino)ethyl]thiourea. Retrieved from [Link]

-

D'Amelia, R. P., et al. (2018). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. World Journal of Chemical Education, 6(4), 186-196. Available from: [Link]

-

Saeed, S., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Mini-Reviews in Medicinal Chemistry, 16(14), 1149-1166. Available from: [Link]

-

ResearchGate. (n.d.). Figure 5. FT-IR spectrum of the ethyl... [Figure]. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 825369, Thiourea, N-ethyl-N-phenyl-. Retrieved from [Link].

-

Uccello-Barretta, G., et al. (2022). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules, 27(19), 6649. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 523-559. Available from: [Link]

-

PrepChem. (n.d.). Synthesis of 1-sec-heptyl-3-n-hexyl-2-S-ethyl isothiourea (Intermediate). Retrieved from [Link]

Sources

- 1. Thiourea, N-ethyl-N-phenyl- | C9H12N2S | CID 825369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-PHENYL-2-THIOUREA(103-85-5) 1H NMR spectrum [chemicalbook.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea | European Journal of Chemistry [eurjchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy [pubs.sciepub.com]

- 9. prepchem.com [prepchem.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

S-Ethyl-N-phenyl-isothiourea: A Technical Guide to its Discovery, Mechanism, and Application in Nitric Oxide Synthase Inhibition

Introduction: The Dawn of a Novel Nitric Oxide Synthase Inhibitor

In the landscape of drug discovery, the identification of novel molecular scaffolds capable of potently and selectively modulating enzyme activity is a paramount achievement. This guide delves into the discovery and history of S-Ethyl-N-phenyl-isothiourea, a compound that emerged as a significant inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of the critical signaling molecule, nitric oxide (NO). While nitric oxide is essential for a myriad of physiological processes, its overproduction is implicated in numerous pathological conditions, making the development of NOS inhibitors a key therapeutic strategy.[1][2] This document will provide an in-depth exploration of the synthesis, mechanism of action, and the foundational experimental protocols that defined the scientific journey of this compound.

The Historical Context: Unveiling a New Class of NOS Inhibitors

The pivotal moment in the scientific narrative of this compound arrived in 1997 with the publication by Shearer et al. in the Journal of Medicinal Chemistry. This seminal work identified S-Ethyl-N-phenylisothiourea as a potent inhibitor of both the constitutive and inducible isoforms of human nitric oxide synthase.[3][4] This discovery was significant as it introduced a new structural class of non-amino acid-based inhibitors, moving beyond the then-prevalent arginine analogues. The research by Shearer and his team was driven by the therapeutic potential of selective NOS isoform inhibition to regulate NO synthesis in disease states. Their investigation into a series of substituted N-phenylisothiourea analogues laid the groundwork for understanding the structure-activity relationships within this class of compounds.

Chemical Synthesis: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the formation of a thiourea derivative, followed by S-alkylation. The following protocol is a representative synthesis based on established methods for thiourea and isothiourea formation.

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of N-Phenylthiourea

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 equivalent) in ethanol.

-

Addition of Isothiocyanate: To this solution, add phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours. The formation of a white precipitate, N-phenylthiourea, should be observed.

-

Isolation: Filter the precipitate and wash with cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the N-phenylthiourea product under vacuum.

Part 2: S-Alkylation to form this compound

-

Reaction Setup: Suspend the synthesized N-phenylthiourea (1.0 equivalent) in acetone in a round-bottom flask with a magnetic stirrer.

-

Addition of Alkylating Agent: Add ethyl iodide (1.1 equivalents) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble material.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound hydroiodide as a crystalline solid.

Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase

This compound exerts its inhibitory effect on nitric oxide synthase through a mechanism of competitive inhibition.[4] It competes with the endogenous substrate, L-arginine, for binding to the active site of the enzyme. The structural similarity of the isothiourea moiety to the guanidinium group of L-arginine allows it to occupy the substrate-binding pocket, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide.

Isoform Selectivity

A critical aspect of the work by Shearer et al. was the evaluation of the inhibitory activity of this compound and its analogues against the different isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While this compound itself showed potent inhibition of the constitutive isoforms, subsequent structure-activity relationship studies led to the development of analogues with enhanced selectivity for the neuronal isoform. This selectivity is crucial for therapeutic applications, as it allows for targeted inhibition of NO production in specific tissues, potentially minimizing side effects.

| Compound | nNOS (Ki, µM) | eNOS (Ki, µM) | iNOS (Ki, µM) |

| This compound | Potent | Potent | Potent |

| Analogue 39 | 0.032 | 0.94 | 3.7 |

| S-ethyl N-[4-(trifluoromethyl)phenyl]isothiourea |

Table 1: Inhibitory constants (Ki) of this compound and a selective analogue against human NOS isoforms. Data from Shearer et al., 1997.

In Vitro Evaluation: Nitric Oxide Synthase Inhibition Assay

The biological activity of this compound as a NOS inhibitor is quantified using in vitro enzyme assays. A common method is the hemoglobin capture assay, which measures the production of nitric oxide by monitoring the oxidation of oxyhemoglobin to methemoglobin.

Experimental Protocol: In Vitro NOS Inhibition Assay (Hemoglobin Capture Method)

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4) containing cofactors necessary for NOS activity: NADPH, FAD, FMN, and tetrahydrobiopterin.

-

Prepare a solution of purified NOS enzyme (nNOS, eNOS, or iNOS) in the reaction buffer.

-

Prepare a solution of L-arginine (substrate) in the reaction buffer.

-

Prepare a solution of oxyhemoglobin in the reaction buffer.

-

Prepare stock solutions of this compound and any other test compounds in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well microplate, add the reaction buffer, cofactors, and oxyhemoglobin to each well.

-

Add varying concentrations of this compound or control vehicle to the appropriate wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the NOS enzyme and L-arginine to each well.

-

Immediately begin monitoring the change in absorbance at 401 nm (the peak absorbance of methemoglobin) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of methemoglobin formation for each concentration of the inhibitor.

-

Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Impact on Signaling Pathways: Interrupting Nitric Oxide-Mediated Cellular Communication

The inhibition of nitric oxide synthase by this compound has significant implications for cellular signaling pathways that are dependent on nitric oxide.[1][5][6] In neuronal signaling, for example, NO acts as a neurotransmitter, playing a role in processes such as synaptic plasticity, learning, and memory.[7] By blocking the production of NO, this compound can modulate these pathways, which is of particular interest in the context of neurodegenerative diseases where excessive NO production contributes to neuronal damage.

Conclusion and Future Perspectives

The discovery of this compound as a potent nitric oxide synthase inhibitor marked a significant advancement in the field of medicinal chemistry. The pioneering work of Shearer and colleagues not only introduced a novel chemical scaffold for NOS inhibition but also paved the way for the development of isoform-selective inhibitors with therapeutic potential. The methodologies outlined in this guide for its synthesis and biological evaluation represent the foundational experimental framework upon which further research in this area has been built. As our understanding of the intricate roles of nitric oxide in health and disease continues to evolve, the legacy of this compound serves as a testament to the power of innovative chemical biology in driving drug discovery.

References

-

Nitric oxide signalling in the brain and its control of bodily functions. The Journal of Physiology. [Link]

-

Mechanisms involved in the effect of nitric oxide synthase inhibition on L-arginine-induced insulin secretion. British Journal of Pharmacology. [Link]

- Shearer, B. G., Lee, S., Oplinger, J. A., et al. (1997). Substituted N-phenylisothioureas: Potent inhibitors of human nitric oxide synthase with neuronal isoform selectivity. Journal of Medicinal Chemistry, 40(12), 1901-1905.

-

How can I assay nitric oxide synthase activity in human RBCs? ResearchGate. [Link]

-

NO as a signalling molecule in the nervous system. British Journal of Pharmacology. [Link]

-

Phenyl isothiocyanate. Organic Syntheses. [Link]

-

Nitric oxide synthase. Wikipedia. [Link]

-

Nitric oxide synthases: structure, function and inhibition. The Biochemical Journal. [Link]

-

Nitric Oxide Signaling. CUSABIO. [Link]

-

Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. [Link]

-

Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. [Link]

-

Full article: Nitric Oxide Inhibition Strategies. Taylor & Francis Online. [Link]

-

Video: Nitric Oxide Signaling Pathway. JoVE. [Link]

-

Nitric oxide detection methods in vitro and in vivo. Journal of Biomedical Science. [Link]

-

Role of nitric oxide in the neural control of cardiovascular function. Cardiovascular Research. [Link]

-

Nitric oxide biosynthesis, nitric oxide synthase inhibitors and arginase competition for L-arginine utilization. Semantic Scholar. [Link]

-

A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. Semantic Scholar. [Link]

-

Microtiter-Plate Assay of Nitric Oxide Synthase Activity. ResearchGate. [Link]

Sources

- 1. Nitric oxide signalling in the brain and its control of bodily functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Nitric oxide synthases: structure, function and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. Video: Nitric Oxide Signaling Pathway [jove.com]

- 7. NO as a signalling molecule in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nomenclature of a Key Nitric Oxide Synthase Inhibitor: A Technical Guide to S-Ethyl-N-phenyl-isothiourea and Its Analogs

Introduction

In the landscape of nitric oxide (NO) research, the ability to selectively modulate the activity of nitric oxide synthase (NOS) isoforms is paramount. The isothiourea class of compounds has emerged as a potent inhibitor of these enzymes, which are critical in physiological and pathological processes ranging from neurotransmission to inflammation.[1] This technical guide provides an in-depth exploration of S-Ethyl-N-phenyl-isothiourea, a foundational molecule in this class, and its scientifically significant analog, S-ethyl N-[4-(trifluoromethyl)phenyl]isothiourea. We will dissect the various synonyms and identifiers used in scientific literature, clarify the chemical and biological distinctions between these compounds, and provide detailed protocols for their study. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize these powerful chemical tools.

Core Chemical Identifiers and Nomenclature

Establishing a clear and unambiguous identification for a chemical compound is the bedrock of reproducible science. This compound and its derivatives are identified through a variety of names and numbers across different databases and publications. Understanding these identifiers is crucial for accurate literature searches and chemical procurement.

The Parent Compound: this compound

This compound serves as a cornerstone for a range of more complex NOS inhibitors. Its primary identifiers are:

-

Chemical Name: this compound

-

IUPAC Name: (E)-N'-phenyl(ethylsulfanyl)methanimidamide

-

CAS Number: 19801-34-4

-

Molecular Formula: C₉H₁₂N₂S

-

Molecular Weight: 180.27 g/mol

The High-Selectivity Analog: S-ethyl N-[4-(trifluoromethyl)phenyl]isothiourea

The addition of a trifluoromethyl group to the phenyl ring dramatically enhances the compound's selectivity for neuronal nitric oxide synthase (nNOS). This analog is frequently the subject of more recent and targeted research.

-

Chemical Name: S-ethyl N-[4-(trifluoromethyl)phenyl]isothiourea[2]

-

Common Abbreviation: EPIT[2]

-

Synonyms: S-ethyl TFMP-isothiourea, TFMPITU[3]

-

IUPAC Name: ethyl N'-[4-(trifluoromethyl)phenyl]carbamimidothioate[3]

-

CAS Numbers:

-

Molecular Formula: C₁₀H₁₁F₃N₂S[3]

-

Molecular Weight: 248.27 g/mol [3]

The use of the abbreviation EPIT is prevalent in pharmacological literature and serves as a convenient shorthand for this highly selective nNOS inhibitor.[2]

Chemical Structure and Visualization

The structural differences between the parent compound and its trifluoromethyl analog are fundamental to their differing biological activities.

Caption: Chemical structures of this compound and EPIT.

Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase

Both this compound and EPIT exert their biological effects by inhibiting the family of nitric oxide synthase (NOS) enzymes. These enzymes—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—catalyze the conversion of L-arginine to L-citrulline and nitric oxide.[4] This process is a critical step in a vast array of signaling pathways.

The isothiourea derivatives act as competitive inhibitors at the L-arginine binding site .[1] By mimicking the substrate, they occupy the active site of the enzyme, thereby preventing the synthesis of nitric oxide. The key to their utility in research and potential therapeutic development lies in their selectivity for the different NOS isoforms.

Caption: Inhibition of the Nitric Oxide Synthesis Pathway.

Isoform Selectivity and Structure-Activity Relationship

While this compound is a potent inhibitor of NOS isoforms, it shows limited selectivity. The strategic addition of the electron-withdrawing trifluoromethyl group at the para-position of the phenyl ring in EPIT is a prime example of structure-activity relationship optimization. This single modification results in a dramatic increase in selectivity for the neuronal isoform (nNOS).

The table below summarizes the inhibitory constants (Ki) for both compounds against the human NOS isoforms, illustrating the profound effect of the CF₃ group.

| Compound | nNOS Ki (µM) | eNOS Ki (µM) | iNOS Ki (µM) | nNOS vs. eNOS Selectivity | nNOS vs. iNOS Selectivity | Source |

| S-Ethylisothiourea* | 0.029 | 0.036 | 0.017 | ~1.2-fold | ~0.6-fold | [5] |

| EPIT | 0.32 | 9.4 | 37 | 29-fold | 115-fold | [2] |

*Note: Data for the closely related, non-phenylated S-Ethylisothiourea is presented to illustrate the general potency of the isothiourea scaffold.

This high degree of selectivity makes EPIT an invaluable tool for dissecting the specific roles of nNOS in neurodegenerative diseases and cerebral ischemia, without the confounding effects of inhibiting the endothelial isoform, which is crucial for maintaining cardiovascular homeostasis.[6]

Experimental Protocols

Accurate assessment of the inhibitory potential of compounds like EPIT requires robust and well-validated assays. Below are detailed methodologies for preparing biological samples and conducting two standard assays for NOS activity.

Protocol 1: Preparation of Tissue Homogenates for NOS Activity Assays

This protocol describes the extraction of proteins from tissue, such as rat cerebellum, which is rich in nNOS.

Rationale: This procedure is designed to efficiently lyse cells and release soluble enzymes while maintaining their activity by working at low temperatures and, if necessary, using protease inhibitors.

Step-by-Step Methodology:

-

Excise the tissue of interest (e.g., cerebellum) and immediately place it in ice-cold Homogenization Buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 1 mM EGTA).

-

Add 10-20 volumes of ice-cold Homogenization Buffer to the tissue sample.[6]

-

Homogenize the tissue on ice using a tissue grinder or equivalent homogenizer.

-

Transfer the homogenate to a pre-chilled microfuge tube.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Carefully transfer the resulting supernatant, which contains the soluble NOS enzymes, to a fresh, pre-chilled tube. Keep the extract on ice.

-

Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay) to ensure equal loading in subsequent activity assays.

Protocol 2: NOS Inhibition Assay via L-[³H]Arginine to L-[³H]Citrulline Conversion

This is the gold-standard method for directly measuring NOS catalytic activity. It is highly sensitive due to the use of a radiolabeled substrate.

Rationale: This assay directly quantifies the enzymatic conversion of arginine to citrulline. The use of radiolabeling provides high sensitivity, essential for detecting low levels of NOS activity.[7] The separation of charged L-arginine from neutral L-citrulline by ion-exchange resin is a critical and efficient step.[6]

Step-by-Step Methodology:

-

Prepare the Reaction Cocktail: On ice, prepare a master mix for the number of assays to be performed. For each reaction, combine:

-

20 µL of 2x Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors such as NADPH, CaCl₂, Calmodulin, and BH₄).

-

1-10 µL of L-[³H]Arginine (final concentration ~1 µCi/reaction).

-

The desired concentration of the inhibitor (e.g., EPIT) or vehicle control.

-

Purified water to a final volume of 40 µL.

-

-

Initiate the Reaction: Add 10 µL of the tissue homogenate (containing a known amount of protein) to the 40 µL of Reaction Cocktail.

-

Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 15-30 minutes). The reaction should be within the linear range.

-

Stop the Reaction: Terminate the reaction by adding 400 µL of ice-cold Stop Buffer (e.g., 50 mM HEPES, pH 5.5, containing 5 mM EDTA).[6]

-

Separate Substrate from Product:

-

Quantify Product: The eluate contains the neutrally charged L-[³H]Citrulline. Transfer the eluate to a scintillation vial, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.[6]

-

Calculate Activity: Compare the counts from inhibitor-treated samples to the vehicle control to determine the percent inhibition.

Sources

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Neuronal Nitric Oxide Synthase: A Technical Guide to the Expanded Biological Targets of S-Ethyl-N-phenyl-isothiourea

Introduction

S-Ethyl-N-phenyl-isothiourea, a member of the isothiourea class of compounds, has been extensively characterized as a potent inhibitor of nitric oxide synthases (NOS). Its high affinity for the neuronal isoform (nNOS) has positioned it as a valuable tool in neuroscience research. However, the therapeutic and research potential of this compound may extend significantly beyond nNOS inhibition. Emerging evidence from studies on structurally related isothiourea and thiourea derivatives suggests a broader pharmacological profile, encompassing a range of enzymes and cellular pathways implicated in various pathological conditions.

This technical guide provides an in-depth exploration of the biological targets of this compound, moving beyond its well-established role as an nNOS inhibitor. We will first briefly revisit its interaction with NOS isoforms to provide a foundational context. The core of this guide will then delve into potential non-nNOS targets, drawing upon the established bioactivities of the wider isothiourea chemical class. This exploration is designed for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental methodologies to facilitate further investigation into the multifaceted pharmacology of this compound.

Part 1: The Primary Target Landscape: Nitric Oxide Synthases

This compound is a potent inhibitor of all three major NOS isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). The primary mechanism of action is competitive inhibition at the L-arginine binding site, preventing the synthesis of nitric oxide (NO).[1][2] While it inhibits all three isoforms, certain analogues of this compound have been synthesized to exhibit selectivity for nNOS.[1]

Quantitative Analysis of NOS Inhibition

The inhibitory potency of this compound and its derivatives against NOS isoforms is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).

| Compound | Target | IC50/Ki | Reference |

| This compound | nNOS | Data not readily available in provided snippets | [1] |

| This compound | iNOS | Data not readily available in provided snippets | [1][2] |

| This compound | eNOS | Data not readily available in provided snippets | [2] |

| S-ethyl N-[4-(trifluoromethyl)phenyl]isothiourea | nNOS | Ki = 0.32 µM | [3] |

| S-ethyl N-[4-(trifluoromethyl)phenyl]isothiourea | iNOS | 115-fold selectivity for nNOS over iNOS | [3] |

| S-ethyl N-[4-(trifluoromethyl)phenyl]isothiourea | eNOS | 29-fold selectivity for nNOS over eNOS | [3] |

Experimental Protocol: In Vitro NOS Inhibition Assay

This protocol outlines a standard method for determining the inhibitory activity of this compound against purified NOS isoforms.

Objective: To determine the IC50 value of this compound for nNOS, iNOS, and eNOS.

Materials:

-

Purified recombinant nNOS, iNOS, and eNOS

-

L-[3H]arginine

-

NADPH

-

Calcium chloride (for nNOS and eNOS)

-

Calmodulin (for nNOS and eNOS)

-

Tetrahydrobiopterin (BH4)

-

This compound

-

Assay buffer (e.g., HEPES buffer, pH 7.4)

-

Dowex AG 50WX-8 resin (Na+ form)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, CaCl2 (for nNOS/eNOS), calmodulin (for nNOS/eNOS), and BH4.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the purified NOS enzyme and L-[3H]arginine.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a stop buffer containing Dowex AG 50WX-8 resin. The resin binds unreacted L-[3H]arginine.

-

Centrifuge the samples to pellet the resin.

-

Transfer the supernatant containing the product, L-[3H]citrulline, to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using appropriate software.

Part 2: Exploring the Horizon: Potential Non-NOS Targets

The chemical scaffold of isothiourea is found in a variety of biologically active molecules, suggesting that this compound may interact with targets beyond the NOS family.[4] This section explores these potential off-target activities, providing a rationale for further investigation.

Cholinesterase Inhibition: A Role in Neurotransmission?

Several thiourea and isothiourea derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of these enzymes leads to increased acetylcholine levels in the synaptic cleft, a mechanism exploited in the treatment of Alzheimer's disease and myasthenia gravis. Given the structural similarities, it is plausible that this compound could also exhibit cholinesterase inhibitory activity.

This colorimetric assay is a standard method for screening cholinesterase inhibitors.

Objective: To determine the IC50 of this compound against AChE and BChE.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Butyrylcholinesterase (from equine serum or human recombinant)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound

-

96-well microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).

-

Add various concentrations of this compound to the wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BChE).

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Anticancer Activity: Targeting Cell Proliferation and Survival

Thiourea derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[1][6] The proposed mechanisms are diverse and include the induction of apoptosis, cell cycle arrest, and interference with key signaling pathways.[7][8]

-

Induction of Apoptosis: Isothiocyanates, structurally related to isothioureas, are known to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family of proteins.[7]

-

Cell Cycle Arrest: Some isothiocyanates can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.[8]

-

Modulation of Signaling Pathways: These compounds can affect critical cell signaling pathways involved in cancer progression, such as the MAPK and PI3K/Akt pathways.[7][9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[1]

Objective: To determine the cytotoxic effect (IC50) of this compound on a panel of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Antimicrobial Activity: A Potential New Class of Antibiotics?

The isothiourea scaffold is present in compounds with demonstrated antibacterial and antifungal properties.[10][11][12] The mechanism of action is thought to involve the disruption of the bacterial cell wall and inhibition of essential enzymes like DNA gyrase.[13][14]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[2]

Objective: To determine the MIC of this compound against a panel of pathogenic bacteria.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

This compound

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial two-fold dilutions of this compound in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Include positive (bacteria and medium only) and negative (medium only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Part 3: Visualizing the Pathways and Workflows

To better understand the complex biological interactions of this compound and its derivatives, the following diagrams illustrate key concepts and experimental workflows.

Diagram 1: this compound and its Primary and Potential Targets

Caption: Overview of this compound's known and potential biological targets.

Diagram 2: Experimental Workflow for Assessing Off-Target Activity

Caption: A generalized workflow for identifying and characterizing off-target activities.

Diagram 3: Potential Signaling Pathways Modulated by Isothiourea Derivatives in Cancer Cells

Caption: Potential signaling pathways in cancer cells affected by isothiourea derivatives.

Conclusion

While this compound is firmly established as a potent inhibitor of nitric oxide synthases, this guide illuminates the compelling rationale for investigating its broader biological activities. The diverse pharmacological profile of the isothiourea and thiourea chemical classes strongly suggests that this compound may possess clinically relevant activities beyond its effects on NO production. The provided experimental protocols offer a starting point for researchers to explore these potential non-nNOS targets, including cholinesterases, cancer-related pathways, and microbial enzymes. A deeper understanding of the full target landscape of this compound will undoubtedly unlock new avenues for its application in both basic research and therapeutic development.

References

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PubMed Central. [Link]

-

Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. PubMed Central. [Link]

-

Effect of indole ethyl isothiocyanates on proliferation, apoptosis, and MAPK signaling in neuroblastoma cell lines. Penn State Research Database. [Link]

-

S-ethyl N-[4-(trifluoromethyl)phenyl] Isothiourea (hydrochloride). Bertin Bioreagent. [Link]

-

Effects of phenylethyl isothiocyanate and its metabolite on cell-cycle arrest and apoptosis in LNCaP human prostate cancer cells. PubMed. [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

-

Synthesis, cholinesterase inhibition and molecular modelling studies of coumarin linked thiourea derivatives. PubMed. [Link]

-

Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride). PubMed. [Link]

-

S-Ethyl N-(4-(trifluoromethyl)phenyl)isothiourea. PubChem. [Link]

-

Synthesis and Antimicrobial and Nitric Oxide Synthase Inhibitory Activities of Novel Isothiourea Derivatives. PubMed. [Link]

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. NIH. [Link]

-

Study of the Cytotoxic Effects of the New Synthetic Isothiocyanate CM9 and Its Fullerene Derivative on Human T-Leukemia Cells. MDPI. [Link]

-

Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI. [Link]

-

In vitro activity of S-(3,4-dichlorobenzyl)isothiourea hydrochloride and novel structurally related compounds against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex. ResearchGate. [Link]

-

Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI. [Link]

-

Differential effects of phenethyl isothiocyanate and D,L-sulforaphane on Toll-like receptor 3 signaling. NIH. [Link]

-

Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]

-

Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. [Link]

-

Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. PubMed. [Link]

-

Novel isothiourea derivatives as potent neuroprotectors and cognition enhancers: synthesis, biological and physicochemical properties. PubMed. [Link]

-

Investigation of potent inhibitors of cholinesterase based on thiourea and pyrazoline derivatives: Synthesis, inhibition assay and molecular modeling studies. PubMed. [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. [Link]

-

Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. Pharmacy Education. [Link]

-

Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

-

In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]

-

Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. PMC. [Link]

-

Effects of phytochemicals on cellular signaling: reviewing their recent usage approaches. Taylor & Francis Online. [Link]

-

Antimicrobial Susceptibility Testing. Apec.org. [Link]

-

Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]

-

2D-SAR and 3D-QSAR analyses for acetylcholinesterase inhibitors. PubMed. [Link]

-

bioactivity of n-substituted cyclic derivatives of thiourea and phenylthiourea: from simplicity to complexity. ResearchGate. [Link]

-

Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PMC. [Link]

-

QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELL. Ubaya Repository. [Link]

-

Acetylcholinesterase Inhibition Assays for High-Throughput Screening. ResearchGate. [Link]

-

Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms. PubMed. [Link]

-

Antimicrobial Susceptibility Testing. ResearchGate. [Link]

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. [Link]

Sources

- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]